molecular formula C11H14N2O2 B1590976 1-(3-Nitrophenyl)piperidine CAS No. 27969-73-9

1-(3-Nitrophenyl)piperidine

Cat. No. B1590976
CAS RN: 27969-73-9
M. Wt: 206.24 g/mol
InChI Key: RFXXAZWSYHLLOC-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)piperidine, also known as 3-NPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This molecule has a unique structure that makes it a valuable tool for understanding the biochemical and physiological processes that underlie various diseases. In

Scientific Research Applications

1. Ionic Liquid Influence on Chemical Reactions

The influence of ionic liquids on the rate and mechanism of chemical reactions involving piperidine has been studied. This includes the reaction of p-nitrophenyl acetate with piperidine in different solvents, providing insights into the medium effects on such reactions (Millán et al., 2013).

2. Chiral Separation and Analysis

Research on chiral separation and analysis of enantiomers of compounds related to 1-(3-Nitrophenyl)piperidine, such as 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, has been conducted. This includes studies on chromatographic separation and the mechanism of chiral recognition (Ali et al., 2016).

3. Spectroscopic and Molecular Docking Studies

Spectroscopic methods like FT-IR, NBO, HOMO-LUMO, and molecular docking have been used to analyze compounds such as (2E)-3-(3-nitrophenyl)-1-[4-piperidin-1-yl]prop-2-en-1-one. These studies help in understanding the molecular structure and potential biological activity of these compounds (Panicker et al., 2015).

4. Kinetic and Mechanistic Studies in Organic Chemistry

Research into the kinetics and mechanisms of reactions involving nitrophenyl substituted cyclic amines, such as piperidine, provides insights into reaction rates and pathways in organic chemistry (Castro et al., 2001).

5. Synthesis of Novel Compounds

The synthesis of novel compounds, such as derivatives of 1-(3-nitrophenyl)piperidine, for potential pharmacological applications, exemplifies the use of this chemical in the development of new drugs or medical treatments (Vinaya et al., 2011).

properties

IUPAC Name

1-(3-nitrophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-13(15)11-6-4-5-10(9-11)12-7-2-1-3-8-12/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXXAZWSYHLLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563780
Record name 1-(3-Nitrophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Nitrophenyl)piperidine

CAS RN

27969-73-9
Record name 1-(3-Nitrophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3-fluoronitrobenzene (10.0 g, 70.9 mmol) and piperidine (14 ml, 141 mmol) was stirred at 110° C. for 3 days. After cooling water (200 ml) was added and the mixture was extracted with dichloromethane (3×100 ml). The combined organic extracts were washed with saturated aqueous sodium carbonate, dried over sodium sulfate and evaporated to dryness to leave 1-(3-nitrophenyl)piperidine (13.7 g, 93%) as an oil. This oil was dissolved in ethanol (150 ml) and was hydrogenated at ambient pressure using palladium on activated carbon as the catalyst to yield 2a (11.7 g, 100%) as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of m-fluoronitrobenzene (9 g) and piperidine (40 ml) was heated with stirring at 100° C. for 15 hours and to the mixture were added ethyl acetate ester (100 ml) and aqueous saturated solution of potassium carbonate (100 ml). The organic layer was washed with water and dried over anhydrous sodium sulfate. The solvent was distilled off to obtain N-(3-nitrophenyl)piperidine (13.5 g) as a yellow oily compound.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HTN Thi, CY Lee, K Teruya, WY Ong, K Doh-ura… - Bioorganic & medicinal …, 2008 - Elsevier
A library of functionalized 6-chloro-2-methoxy-(N 9 -substituted)acridin-9-amines structurally related to quinacrine were synthesized and evaluated for antiprion activity on four different …
Number of citations: 43 www.sciencedirect.com
H Ding, K Chen, B Song, C Deng, W Li, L Niu, M Bai… - Molecules, 2017 - mdpi.com
Two series of benzamides compounds bearing piperidine groups were synthesized and the Gli-luc luciferase activity was screened by Gys-luc luciferase gene detection method. …
Number of citations: 2 www.mdpi.com
AP Rajput, DV Nagarale - ascn.kkwagh.edu.in
The piperidine ring is a structural feature of many alkaloids and drug [1] candidates and there were thousands of piperidine compounds mentioned in clinical and preclinical studies [2]. …
Number of citations: 0 ascn.kkwagh.edu.in
NTHIH THUY - 2010 - core.ac.uk
The design and synthesis of target compounds evaluated for antiprion and neuroprotective activities are described in this chapter. The compounds were structurally related to …
Number of citations: 2 core.ac.uk

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